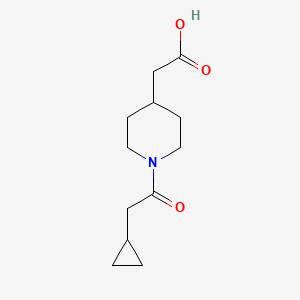
2-(1-(2-Cyclopropylacetyl)piperidin-4-yl)acetic acid
描述
“2-(1-(2-Cyclopropylacetyl)piperidin-4-yl)acetic acid” is a laboratory chemical . It is also known as BOC-Piperidin-4-yl)acetic acid . It is used in the synthesis of various pharmaceuticals .
Synthesis Analysis
Piperidine derivatives, including “this compound”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and varied. For example, it has been used in the synthesis of benzohomoadamantane-based amides, which are potent inhibitors of soluble epoxide hydrolase .
安全和危害
“2-(1-(2-Cyclopropylacetyl)piperidin-4-yl)acetic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
未来方向
The future directions for “2-(1-(2-Cyclopropylacetyl)piperidin-4-yl)acetic acid” could involve its use in the development of new pharmaceuticals. For example, it has been used in the synthesis of benzohomoadamantane-based amides, which have shown potent inhibitory activity for soluble epoxide hydrolase . This suggests potential applications in the treatment of pain and inflammatory diseases .
作用机制
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
It’s worth noting that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Action Environment
It’s important to note that environmental factors such as temperature, ph, and light can potentially affect the stability and efficacy of a compound .
生化分析
Biochemical Properties
2-(1-(2-Cyclopropylacetyl)piperidin-4-yl)acetic acid plays a crucial role in biochemical reactions, particularly in the development of bifunctional protein degraders for targeted protein degradation . It interacts with various enzymes, proteins, and other biomolecules, acting as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development . This interaction facilitates the formation of ternary complexes, which are essential for the degradation of target proteins .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to impact the 3D orientation of protein degraders, thereby affecting the formation of ternary complexes and optimizing drug-like properties . This compound’s role in targeted protein degradation makes it a valuable tool in studying cellular functions and mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It acts as a linker in PROTAC development, facilitating the recruitment of E3 ubiquitin ligases to target proteins . This recruitment leads to the ubiquitination and subsequent degradation of the target proteins, thereby modulating cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function . Studies have shown that the incorporation of rigidity into the linker region of protein degraders can impact their stability and optimization of drug-like properties . These temporal effects are crucial for understanding the compound’s behavior in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that higher doses of the compound may lead to toxic or adverse effects, while lower doses are generally well-tolerated
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s role in targeted protein degradation involves its participation in the ubiquitin-proteasome system, where it facilitates the degradation of target proteins . This interaction with metabolic pathways is crucial for understanding the compound’s effects on metabolic flux and metabolite levels.
属性
IUPAC Name |
2-[1-(2-cyclopropylacetyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(7-9-1-2-9)13-5-3-10(4-6-13)8-12(15)16/h9-10H,1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNOSRHFEZXHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(CC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1470460.png)
![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1470461.png)

![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1470465.png)
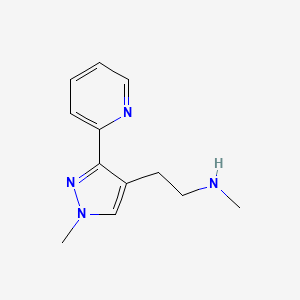

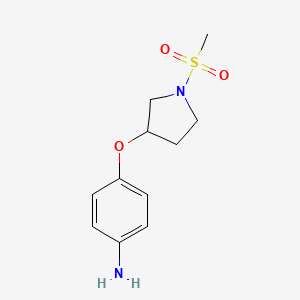
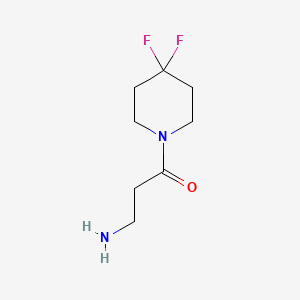

![(2-Methyl-2-aza-bicyclo[2.2.2]oct-6-yl)-methanol](/img/structure/B1470477.png)
![2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1470478.png)
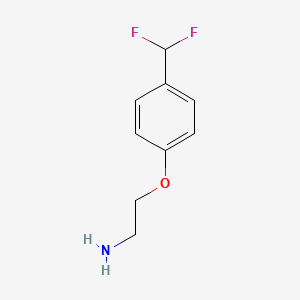
![2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470481.png)
![1-{[butyl(methyl)carbamoyl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1470483.png)